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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-
hydroxybenzaldehyde (also known as 3-Chlorosalicylaldehyde), a versatile chemical
intermediate. This document details its chemical and physical properties, synthesis protocols,
spectroscopic data, and its applications in research and development, with a focus on its role
as a precursor to biologically active compounds.

Core Compound Properties

3-Chloro-2-hydroxybenzaldehyde is an organic compound featuring a benzaldehyde scaffold
substituted with a hydroxyl group at position 2 and a chlorine atom at position 3.[1] This
substitution pattern makes it a valuable building block in the synthesis of various
pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 3-Chloro-2-hydroxybenzaldehyde
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Property Value Reference
CAS Number 1927-94-2 [1112]
Molecular Formula C7HsCIO2 [1][2]
Molecular Weight 156.57 g/mol [3]

White to light yellow crystalline
Appearance _ [1]
powder/solid

Melting Point 52-56 °C [3][4]
N ) 204.1 °C at 760 mmHg; 63°C
Boiling Point [5]
at 5 mmHg
Density 1.404 g/cm3

B Soluble in ethanol and ether;
Solubility _ . [1]
insoluble in water.

SMILES C1=CC(=C(C(=C1)Cl)0)C=0  [2]

DOHOPUBZLWVZMZ-
InChlKey [2]
UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 3-Chloro-2-
hydroxybenzaldehyde. While a definitive public spectrum database is not readily available for
this specific isomer, the expected spectral characteristics are summarized below based on
typical values for similar structures.

Table 2: Spectroscopic Data for 3-Chloro-2-hydroxybenzaldehyde
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Technique Expected Peaks / Sighals

- Aldehyde proton (CHO): ~9.9 ppm (singlet) -

Aromatic protons: ~6.9-7.8 ppm (multiplets) -
1H NMR (CDCIs) ) P pp' ( p. )

Phenolic proton (OH): Broad singlet, variable

shift

- Carbonyl carbon (C=0): ~191-196 ppm -
13C NMR (CDCls) Aromatic carbons: ~110-160 ppm (including C-
OH, C-Cl, and C-CHO)

- O-H stretch (phenolic): ~3100-3400 cm™1
(broad) - C=0 stretch (aldehyde): ~1650-1670
cm~1 - C=C stretch (aromatic): ~1450-1600
cm~1 - C-Cl stretch: ~700-800 cm™1

FT-IR (KBr Pellet)

Note: These are predicted values. Experimental values may vary based on solvent and other
conditions.

Synthesis Protocols and Experimental Workflows

3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods. Two
prominent protocols are detailed below.

Synthesis via Ortho-Formylation of 2-Chlorophenol

This method utilizes magnesium chloride and triethylamine to direct the formylation of 2-
chlorophenol.

Experimental Protocol:

e Reaction Setup: In a suitable reaction vessel, combine 2-chlorophenol, magnesium chloride
(MgCl2), and paraformaldehyde in acetonitrile as the solvent.

o Addition of Base: Slowly add triethylamine (EtsN) to the mixture under controlled temperature
conditions.

» Heating: Heat the reaction mixture and maintain it for approximately 3.5 hours.
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o Work-up and Purification: After the reaction is complete, cool the mixture and perform an
appropriate aqueous work-up. The crude product can be purified by column chromatography

or recrystallization to yield 3-Chloro-2-hydroxybenzaldehyde. This method has a reported
yield of approximately 87%.[1]

Diagram 1: Synthesis via Ortho-Formylation
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Caption: Workflow for the synthesis of 3-Chloro-2-hydroxybenzaldehyde.
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Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Experimental Protocol:

Preparation of Phenoxide: In a 3-liter round-bottom flask equipped with a mechanical stirrer,
addition funnel, and reflux condenser, warm a solution of sodium hydroxide (266 g in 1000
ml of water) to 60°C. Add o-chlorophenol (126 g), which should dissolve instantly to form the
sodium phenoxide.

Addition of Chloroform: Slowly add chloroform (262 g) over a one-hour period while
maintaining the temperature at 60°C.

Reaction: Stir the mixture at 60°C for an additional two hours, then increase the temperature
to 80°C for sixteen hours.

Distillation and Acidification: Distill off the excess chloroform. Acidify the reaction mixture with
6 N sulfuric acid.

Steam Distillation and Extraction: Steam distill the mixture. Extract the distillate
(approximately 6 liters) with ether.

Purification: Dry the ethereal solution with MgSOa, filter, and evaporate the solvent under
reduced pressure. This leaves a yellow oil containing a mixture of 3-chloro-2-
hydroxybenzaldehyde and the side-product 3-chloro-4-hydroxybenzaldehyde.

Isolation: Pour the oil into vigorously stirred hexane (500 ml) to precipitate the 3-chloro-4-
hydroxybenzaldehyde, which is then filtered off. Evaporate the hexane filtrate to yield an oll
that crystallizes upon standing. The final yield of 3-chloro-2-hydroxybenzaldehyde is
approximately 5%.[6]

Applications in Drug Development and Research

3-Chloro-2-hydroxybenzaldehyde is a key precursor in the synthesis of Schiff bases, a class

of compounds known for a wide range of biological activities. These activities include

antimicrobial, antifungal, and anticancer properties.[1] The aldehyde group is readily
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condensed with primary amines to form the characteristic azomethine (-C=N-) group of Schiff
bases.

Precursor to Antimicrobial and Antifungal Agents

Schiff bases derived from halogenated salicylaldehydes have demonstrated significant
potential as antimicrobial and antifungal agents. The biological activity is often enhanced upon
chelation with metal ions. While specific data for 3-chloro-2-hydroxybenzaldehyde
derivatives is limited, studies on the closely related 5-chlorosalicylaldehyde provide valuable
insights.

Table 3: Representative Antimicrobial Activity (MIC, pg/mL) of Schiff Bases Derived from 5-
Chlorosalicylaldehyde

P.

Compound B. subtilis E. coli fluorescenc S. aureus A. niger
e

(E)-4-chloro-

2-((4-

fluorobenzyli 45.2 1.6 2.8 3.4 47.5

mino)methyl)

phenol

Data from a study on Schiff bases of 5-chloro-salicylaldehyde, presented here for illustrative
purposes of the potential of related structures.[7]

Diagram 2: Pathway to Biologically Active Schiff Bases

3-Chloro-2-
hydroxybenzaldehyde
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Caption: Synthetic route from the core compound to active molecules.

Precursor to Anticancer Agents and Pathway Modulation

Derivatives of hydroxybenzaldehydes have been investigated for their cytotoxic effects on
various cancer cell lines. Research on related compounds suggests that these molecules can
induce apoptosis and may modulate key signaling pathways involved in cancer cell proliferation
and survival. For instance, studies on Schiff bases derived from 2-hydroxybenzaldehyde have
implicated the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in their mechanism
of action.[8][9]

Table 4: Representative Cytotoxicity Data (ICso, uM) for Benzaldehyde Derivatives

Compound Cell Line (Cancer Type) ICs0 (M)
3,5-Dichlorosalicylaldehyde SF-295 (Glioblastoma) 2.11
3,5-Dichlorosalicylaldehyde OVCAR-8 (Ovarian) 1.98
3,5-Dichlorosalicylaldehyde HCT-116 (Colon) 1.76
3,5-Dichlorosalicylaldehyde HL-60 (Leukemia) 0.89

Data from a study on substituted benzaldehydes, presented to illustrate the cytotoxic potential
of related chlorinated structures.[10]

The potential mechanism involves the ability of these compounds to disrupt cellular processes
critical for cancer cell growth. While direct evidence for 3-Chloro-2-hydroxybenzaldehyde is
still emerging, the broader class of benzaldehyde derivatives is known to potentially suppress
pathways such as PISK/AKT/mTOR, STAT3, and NFkB.[10]

Diagram 3: Potential Mechanism of Action in Cancer Cells
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Caption: Hypothesized modulation of the MAPK pathway by derivatives.

Safety and Handling

3-Chloro-2-hydroxybenzaldehyde is classified as an irritant. It is known to cause skin
irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask
(type N95 or equivalent), should be used when handling this compound.[3] Store in a cool, dry
place.

Conclusion

3-Chloro-2-hydroxybenzaldehyde is a valuable and versatile intermediate in organic
synthesis. Its utility is most pronounced in its role as a precursor for Schiff bases, which exhibit
a range of promising biological activities, including antimicrobial and potential anticancer
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effects. Further research into the specific biological activities and mechanisms of action of its
direct derivatives is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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